![molecular formula C15H11F3N4 B15214150 4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- CAS No. 899829-98-2](/img/structure/B15214150.png)
4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is a heterocyclic compound with significant biological activities. It belongs to the quinazoline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antibacterial activities . The compound’s structure consists of a quinazoline core with a trifluoromethyl group attached to the phenyl ring, enhancing its biological efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.
Applications De Recherche Scientifique
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Afatinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.
Osimertinib: A potent inhibitor of epidermal growth factor receptor (EGFR) mutations.
Uniqueness
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased efficacy compared to other quinazoline derivatives .
Propriétés
Numéro CAS |
899829-98-2 |
|---|---|
Formule moléculaire |
C15H11F3N4 |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
Clé InChI |
FFWFKAKTUZKUJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
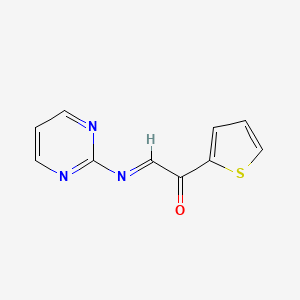
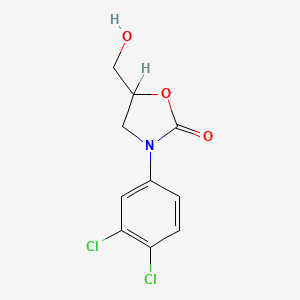
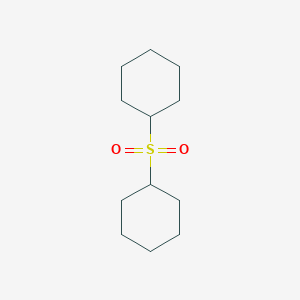
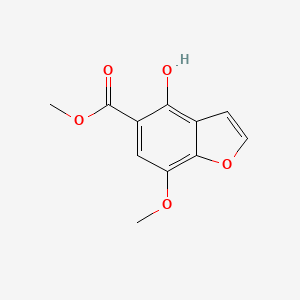
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
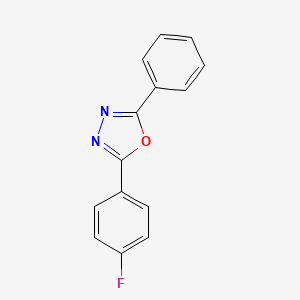
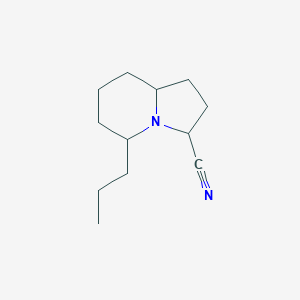
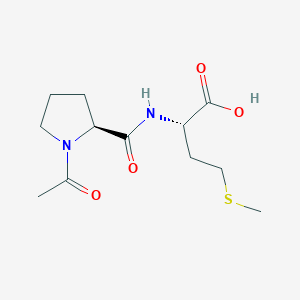
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)


![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)
